4-Benzoyl-L-phenylalanine (BzF) is a photoactivatable, non-canonical amino acid (ncAA) widely employed in scientific research, particularly in the fields of biochemistry, biophysics, and chemical biology. [, , , , , , , , , , , , ] It serves as a valuable tool for investigating protein-protein interactions, mapping binding sites, and studying protein structure-function relationships. [, , , , , , , , , , , , ] BzF's utility stems from its ability to form covalent bonds with nearby molecules upon irradiation with ultraviolet (UV) light, a property that enables the capture and identification of transient or weak interactions. [, , , , , , , , , , , , ]
The synthesis of 4-benzoyl-L-phenylalanine can be achieved through various methods, predominantly involving solid-phase peptide synthesis techniques.
The molecular structure of 4-benzoyl-L-phenylalanine consists of:
The presence of the benzoyl group increases the hydrophobicity of the molecule, which can influence its interactions within biological systems . The stereochemistry of 4-benzoyl-L-phenylalanine is such that it retains the L-form configuration common to natural amino acids.
The primary chemical reaction involving 4-benzoyl-L-phenylalanine is its photocrosslinking ability. When irradiated with ultraviolet light, it can form covalent bonds with adjacent molecules, making it a powerful tool for studying protein-protein interactions.
The efficiency of photocrosslinking can be influenced by factors such as:
The mechanism through which 4-benzoyl-L-phenylalanine operates is primarily based on its ability to form reactive intermediates upon UV irradiation.
This mechanism allows for detailed studies on protein interactions and dynamics within cellular environments .
While detailed physical properties such as melting point and boiling point are not extensively documented, some general characteristics include:
These properties highlight its utility in laboratory settings but also indicate care must be taken regarding light exposure during storage and handling.
4-Benzoyl-L-phenylalanine has diverse applications in scientific research:
The benzophenone group in 4-Benzoyl-L-phenylalanine (pBpa) serves as the molecular engine for photoactivated crosslinking. Upon irradiation with UV-A light (350–365 nm), the benzophenone carbonyl undergoes an electronic transition from the ground state (n) to an excited triplet state (π*), generating a diradical species [1] [4]. This photoexcited triplet state exhibits two critical properties: First, it can abstract hydrogen atoms from nearby C–H bonds (particularly those with bond dissociation energies <85 kcal/mol), forming a carbon-centered radical. Second, in the absence of reactive partners, it relaxes to the ground state without decomposition, enabling repeated excitation cycles that increase crosslinking opportunities [1] [6].
The spatial reach of pBpa's benzophenone moiety is approximately 3.1 Å for effective hydrogen abstraction, with a reaction sphere extending up to 10 Å from the α-carbon [6]. This range permits covalent capture of transient biomolecular interactions while minimizing nonspecific crosslinking. Studies with E. coli catabolite activator protein (CAP) demonstrated that site-specific incorporation of pBpa at Lys26 enabled sequence-specific photocrosslinking to DNA consensus sequences with 5% efficiency – a fivefold improvement over azidophenyl-based photoaffinity labeling [4]. The biological orthogonality of benzophenone is evidenced by its stability in aqueous environments and negligible solvent quenching, making it suitable for in vivo applications [1] [8].
Table 1: Photophysical Properties of Benzophenone in pBpa
Property | Value | Biological Significance |
---|---|---|
Activation Wavelength | 350-365 nm | Minimizes cellular damage vs. shorter UV wavelengths |
Quantum Yield (Φ) | 0.05–0.4 | Lower than aryl azides but higher recyclability |
Triplet State Lifetime | >100 μs | Permits diffusion-limited collisions with targets |
Hydrogen Abstraction Range | 3.1 Å (optimal) | Enables residue-specific crosslinking precision |
Solvent Stability | High in aqueous buffers | Suitable for in vivo applications |
The intrinsic limitations of pBpa – notably its low molar absorptivity (εmax < 300 M−1cm−1) and quantum yield – drove the development of halogenated analogs with enhanced photoreactivity. Mechanistic studies revealed that electron-withdrawing groups (EWGs) conjugated to the benzophenone system lower the energy barrier for the n→π* transition by stabilizing the developing diradical character during excitation [1]. This principle guided the synthesis of para-substituted pBpa derivatives featuring halogens (F, Cl, Br) and trifluoromethyl (–CF3) groups, synthesized via carbonylative Suzuki-Miyaura coupling of monosubstituted boronic acids with 4-iodo-l-phenylalanine [1].
Bioorthogonal incorporation of these analogs leveraged the E. coli tyrosyl-tRNA synthetase/tRNACUA pair, which exhibited remarkable substrate promiscuity. Western blot analysis confirmed efficient cellular incorporation of para-substituted analogs into yeast Gal4 transcriptional activation domains, while meta-substituted versions showed steric intolerance beyond fluorine [1]. Quantitative crosslinking assays using the VP16 TAD-Med25 interaction revealed dramatic enhancements:
Table 2: Photocrosslinking Performance of Halogenated pBpa Analogs
Analog | Substituent Position | Relative Incorporation Efficiency | Fold Increase vs. pBpa | Key Application |
---|---|---|---|---|
3-CF3 Bpa | meta-CF3 | 65% | 49× | VP16-Med25 interaction |
3-Cl Bpa | meta-Cl | 58% | 30× | VP16-Med25 interaction |
4-CF3 Bpa | para-CF3 | 92% | 23× | VP16-Med25 interaction |
4-F Bpa | para-F | 95% | 3.5× | Gal80-Gal4 capture in yeast |
4-Br Bpa | para-Br | 89% | 12× | DNA-protein crosslinking (theorized) |
The 3-CF3 Bpa analog demonstrated exceptional performance due to the strong inductive effect of the trifluoromethyl group, which lowers the triplet energy by approximately 4.2 kcal/mol while increasing hydrogen abstraction kinetics [1]. ELISA-based validation confirmed these trends, though background interference reduced the observed fold-enhancement compared to solution-phase assays. The structural basis for enhanced reactivity lies in the EWGs' ability to polarize the benzophenone carbonyl, increasing electrophilicity at the oxygen radical site during hydrogen abstraction [1] [8].
The hydrogen abstraction mechanism underpins pBpa's utility in mapping biomolecular interfaces. Following photoexcitation to the triplet state, the benzophenone oxygen radical abstracts a hydrogen atom from substrates with activated C–H bonds (tertiary > secondary > primary), forming a ketyl radical and a substrate-derived carbon radical [1] [6]. Computational models indicate the reaction proceeds through a near-linear O–H–C transition state with bond angles averaging 165–170°, explaining its preference for solvent-accessible residues [6].
Crosslinking efficiency exhibits marked regioselectivity depending on local environment:
Table 3: Hydrogen Abstraction Preferences in Biological Contexts
Target Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity | Primary Crosslink Adducts |
---|---|---|---|
Thymine C5-CH3 | ≈88 | 4.5× vs. aliphatic C–H | T-pBpa-protein covalent complex |
Methionine S-CH3 | ≈84 | 3.2× vs. aliphatic C–H | Sulfur-stabilized radical recombination |
Leucine δ-CH | 90–92 | 1.0× (reference) | Alkyl-pBpa crosslinks |
Lysine ε-NH2 | >100 | <0.1× | Negligible adduct formation |
The ketyl radical subsequently recombines with the substrate carbon radical to form a stable C–C bond, covalently tethering the interaction partners. This radical recombination step occurs within 20–50 ns in aqueous environments, with competing pathways including oxygen quenching (kq ≈ 2×109 M−1s−1) limiting yields in vivo [1] [6]. Kinetic isotope effect studies using deuterated substrates confirm rate-determining hydrogen transfer, with kH/kD values of 3.5–4.0 observed for aliphatic C–H bonds [6]. The hydrogen abstraction dynamics render pBpa particularly effective for capturing transient interactions (Kd > μM) where traditional co-immunoprecipitation fails, including RNA polymerase-transcription factor complexes and helicase-DNA transient states [4] [6].
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